molecular formula C12H17N4O4PS B169284 Thiamine monophosphate CAS No. 10023-48-0

Thiamine monophosphate

Cat. No.: B169284
CAS No.: 10023-48-0
M. Wt: 344.33 g/mol
InChI Key: HZSAJDVWZRBGIF-UHFFFAOYSA-N
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Description

It is an intermediate compound formed during the hydrolysis of thiamine diphosphate to free thiamine by alkaline phosphatase . Thiamine(1+) monophosphate plays a crucial role in various biochemical processes, particularly in energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine(1+) monophosphate can be synthesized by reacting thiamine chloride hydrochloride with phosphoric acid in the presence of a catalyst. This reaction produces a mixture of thiamine polyphosphates, from which thiamine(1+) monophosphate can be isolated .

Industrial Production Methods: Industrial production of thiamine(1+) monophosphate involves similar synthetic routes but on a larger scale. The process typically includes the reaction of thiamine with polyphosphoric acid derived from phosphoric acid, followed by heating to produce a mixture of thiamine phosphates .

Chemical Reactions Analysis

Types of Reactions: Thiamine(1+) monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiamine(1+) monophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thiamine(1+) monophosphate is unique in its role as an intermediate in thiamine metabolism. Unlike thiamine diphosphate and thiamine triphosphate, it is the only phosphorylated thiamine derivative found in human cerebrospinal fluid . This uniqueness makes it a valuable compound for studying thiamine metabolism and its physiological functions.

Properties

CAS No.

10023-48-0

Molecular Formula

C12H17N4O4PS

Molecular Weight

344.33 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate

InChI

InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19)

InChI Key

HZSAJDVWZRBGIF-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-]

532-40-1
10023-48-0

Pictograms

Irritant

Synonyms

Monophosphate, Thiamine
Phosphoester, Thiamine
Thiamine Monophosphate
Thiamine Phosphoeste

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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